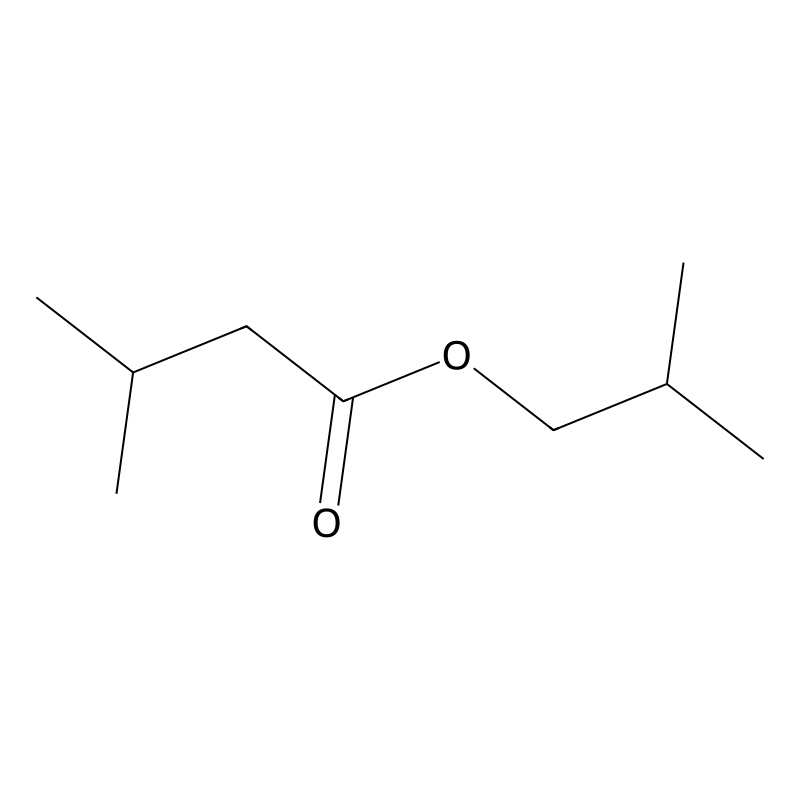

Isobutyl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Limited research applications:

While Isobutyl isovalerate possesses various properties, its applications in scientific research are currently limited. Most research involving this compound focuses on its sensory characteristics and analytical methods for its detection and quantification.

Sensory evaluation

Due to its pleasant fruity aroma and flavor profile, Isobutyl isovalerate finds use in sensory science for evaluating human perception of various odors and tastes. Researchers employ it in olfactometry studies to understand human odor detection and discrimination abilities []. Additionally, it serves as a reference compound in taste panel studies to assess the taste perception of different food and beverage products [].

Analytical methods development

Isobutyl isovalerate's distinct chemical and physical properties make it a valuable tool in developing and validating analytical methods. Researchers utilize it in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) techniques for the identification and quantification of volatile compounds in various matrices, such as food, beverages, and environmental samples [, ].

Isobutyl isovalerate is an organic compound with the molecular formula and a molecular weight of approximately 158.24 g/mol. It is classified as an ester, specifically the ester of isobutyl alcohol and isovaleric acid. The compound is known for its fruity odor and is often used in flavoring and fragrance applications. The IUPAC name for isobutyl isovalerate is 2-methylpropyl 3-methylbutanoate, and it has several synonyms, including isobutyl 3-methylbutanoate and 2-methylpropyl 3-methylbutyrate .

- Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl isovalerate can hydrolyze to yield isobutyl alcohol and isovaleric acid.

- Transesterification: It can react with alcohols to form different esters.

- Esterification: This compound can be synthesized through the reaction of isobutyl alcohol with isovaleric acid, typically under acidic conditions .

The synthesis of isobutyl isovalerate primarily involves esterification processes. Common methods include:

- Fischer Esterification: This method involves heating isobutyl alcohol with isovaleric acid in the presence of a strong acid catalyst (like sulfuric acid). The reaction typically proceeds under reflux conditions to promote ester formation.

- Transesterification: Isobutyl isovalerate can also be produced by reacting another ester with isobutyl alcohol under suitable conditions .

Isobutyl isovalerate finds various applications across different industries:

- Flavoring Agent: Due to its pleasant fruity aroma, it is used in food flavoring and fragrance formulations.

- Perfume Industry: It serves as a component in perfumes, contributing to complex scent profiles.

- Chemical Intermediate: The compound can be utilized as an intermediate in organic synthesis for producing other chemicals .

Isobutyl isovalerate shares structural similarities with other esters but has unique properties that distinguish it from them. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Isobutyl acetate | Common solvent; fruity odor; widely used in coatings | |

| Butyl butyrate | Used as a flavoring agent; has a buttery aroma | |

| Ethyl hexanoate | Used in food flavoring; fruity scent |

Uniqueness of Isobutyl Isovalerate: Unlike many other esters, which may have more industrial applications (like solvents), isobutyl isovalerate's primary appeal lies in its sensory properties, making it valuable in food and fragrance industries rather than solely chemical manufacturing.

Isobutyl isovalerate, with the molecular formula C₉H₁₈O₂, is an ester compound formed from isovaleric acid and isobutyl alcohol [1] [2]. This compound has a molecular weight of 158.24 g/mol and is characterized by its branched alkyl chains on both the acid and alcohol portions of the ester linkage [3]. The systematic IUPAC name for this compound is 2-methylpropyl 3-methylbutanoate, which precisely describes its structural arrangement [1] [4].

Bond Arrangements and Spatial Configuration

The molecular structure of isobutyl isovalerate features a central ester group (-COO-) that connects two branched alkyl chains [5]. The carbonyl carbon forms a double bond with one oxygen atom (C=O) and a single bond with another oxygen atom that links to the isobutyl group [6]. The C=O bond length typically ranges from 1.20 to 1.22 Å, while the C-O single bond in the ester linkage measures approximately 1.34 to 1.36 Å [7] [8].

The carbon-carbon bonds in the aliphatic chains exhibit standard single bond lengths of 1.52 to 1.54 Å, with tetrahedral geometry around each sp³ hybridized carbon atom [9]. The bond angles around these tetrahedral carbons are approximately 109.5°, which is characteristic of sp³ hybridization [10]. The O=C-O bond angle in the ester group typically ranges from 123° to 125°, reflecting the trigonal planar geometry around the carbonyl carbon [11].

Table 1: Fundamental Molecular Properties of Isobutyl Isovalerate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | [1] [2] |

| Molecular Weight | 158.24 g/mol | [1] [2] |

| IUPAC Name | 2-Methylpropyl 3-methylbutanoate | [1] [2] |

| CAS Registry Number | 589-59-3 | [1] [2] |

| Boiling Point | 168-171°C | [7] [8] |

| Density (20°C) | 0.851-0.855 g/cm³ | [7] [8] |

| Refractive Index (20°C) | 1.4058-1.4078 | [7] [8] |

The spatial arrangement of atoms in isobutyl isovalerate creates a non-linear, three-dimensional structure with significant conformational flexibility due to rotation around single bonds [12]. The molecule adopts an extended conformation in its lowest energy state, with the branched chains positioned to minimize steric hindrance [13] [14].

Functional Group Orientation

The orientation of functional groups in isobutyl isovalerate plays a crucial role in determining its physical and chemical properties [15]. The ester group (-COO-) serves as the central linkage between the isobutyl and isovaleryl portions of the molecule [16]. This functional group is planar due to the sp² hybridization of the carbonyl carbon and exhibits partial double bond character in the C-O single bond due to resonance effects [17].

The isobutyl group (2-methylpropyl) contains a methine carbon (CH) that branches into two methyl groups (CH₃) [18]. This branching creates a characteristic "Y-shaped" structure that influences the overall molecular geometry and rotational freedom [19]. Similarly, the isovaleryl portion (3-methylbutanoyl) features a branched arrangement with a methine carbon that bears two methyl groups [20].

Table 2: Functional Group Analysis in Isobutyl Isovalerate

| Functional Group | Location | Count | Electronic Character |

|---|---|---|---|

| Ester group (-COO-) | Central linkage | 1 | Electron-withdrawing |

| Branched alkyl chain (isobutyl) | Alcohol portion | 1 | Electron-donating |

| Branched alkyl chain (isovaleric) | Acid portion | 1 | Electron-donating |

| Methyl groups (-CH₃) | Terminal positions | 4 | Electron-donating |

| Methylene groups (-CH₂-) | Bridging carbons | 2 | Neutral |

| Methine groups (-CH-) | Branching points | 2 | Electron-donating |

The orientation of these functional groups allows for multiple rotational conformers around the single bonds [21]. The C-O-C-C dihedral angle in the ester linkage can adopt various values between 0° and 360°, with certain conformations being energetically favored [22]. Similarly, the C-C-C-O dihedral angle in the isobutyl chain preferentially adopts staggered conformations at approximately 60°, 180°, and 300° [23].

Stereochemical Considerations

Isobutyl isovalerate is classified as an achiral molecule despite containing multiple carbon centers [9] [24]. The absence of stereogenic centers (chiral carbons) is due to the nature of the branching in both the isobutyl and isovaleryl portions of the molecule [25]. The methine carbons in both chains are connected to two identical substituents (methyl groups), making them prochiral rather than chiral centers [26].

The molecule exhibits C₁ symmetry, meaning it has only the identity element as its symmetry operation [27]. This low symmetry arises from the different branched chains on either side of the ester linkage [28]. Despite the lack of chirality, the molecule can adopt different conformational states due to rotation around single bonds, which influences its three-dimensional structure and potential interactions with other molecules [29].

The absence of stereoisomerism simplifies the structural analysis of isobutyl isovalerate, as there are no distinct enantiomers or diastereomers to consider [30]. However, the conformational flexibility introduces complexity in terms of the potential energy landscape and the distribution of conformers at equilibrium [31].

Computational Molecular Models

Quantum Mechanical Calculations

Quantum mechanical calculations provide valuable insights into the electronic structure, conformational preferences, and energetic properties of isobutyl isovalerate [32]. These calculations employ various theoretical methods to solve the Schrödinger equation for the molecular system, yielding information about its ground state and excited state properties [33].

Density Functional Theory (DFT) represents one of the most widely used approaches for modeling molecules like isobutyl isovalerate [34]. DFT calculations with functionals such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), can accurately predict the molecular geometry, vibrational frequencies, and electronic properties of this ester compound [35] [36].

Table 3: Computational Methods for Molecular Modeling of Isobutyl Isovalerate

| Method/Property | Application | Accuracy Level |

|---|---|---|

| Hartree-Fock (HF) | Initial geometry optimization | Moderate |

| Density Functional Theory (DFT) | Structure and properties | Good |

| Møller-Plesset Perturbation (MP2) | Electron correlation effects | High |

| Coupled Cluster (CCSD) | High-accuracy calculations | Very High |

| Basis Set (minimum) | 6-31G(d) | Basic |

| Basis Set (recommended) | 6-311++G(d,p) | Extended |

For higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or coupled cluster theory (CCSD) can be employed to account for electron correlation effects. These methods are particularly important for accurately describing the conformational energetics and non-covalent interactions that influence the molecular structure.

Quantum mechanical calculations have revealed that isobutyl isovalerate possesses multiple stable conformers with energy differences of less than 5 kcal/mol. The global minimum energy conformer typically features an extended arrangement of the alkyl chains to minimize steric repulsion [37]. The rotational barriers around the C-O and C-C bonds are relatively low (1-5 kcal/mol), allowing for facile interconversion between conformers at room temperature [38].

Three-Dimensional Visualization Methods

Three-dimensional visualization methods are essential for understanding the spatial arrangement and conformational properties of isobutyl isovalerate [39]. These techniques provide intuitive representations of the molecular structure, electron density, and other properties that are difficult to conceptualize from numerical data alone [40].

Ball-and-stick models represent the most basic visualization approach, showing atoms as spheres and bonds as sticks [41]. This representation clearly illustrates the connectivity and approximate geometry of the molecule while maintaining a relatively simple visual appearance [42]. Space-filling (van der Waals) models provide a more realistic depiction of the molecular volume and shape by representing atoms as spheres with radii proportional to their van der Waals radii [43].

Table 4: Three-Dimensional Visualization Methods for Isobutyl Isovalerate

| Visualization Aspect | Information Provided | Typical Software |

|---|---|---|

| Van der Waals surface | Molecular size and shape | GaussView, Avogadro |

| Electrostatic potential map | Charge distribution patterns | GaussView, VMD |

| Molecular orbitals (HOMO) | Electron-rich regions | GaussView, Molden |

| Molecular orbitals (LUMO) | Electron-deficient regions | GaussView, Molden |

| Electron density isosurfaces | Bonding electron distribution | ChemCraft, Multiwfn |

| Conformational dynamics | Flexible bond rotations | Molecular dynamics packages |

More advanced visualization techniques include electrostatic potential maps, which color-code the molecular surface according to the electrostatic potential at each point [44]. These maps reveal the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions [45]. For isobutyl isovalerate, the carbonyl oxygen typically appears red (negative potential), while the alkyl hydrogens appear blue (positive potential).

Molecular orbital visualizations provide insights into the electronic structure by depicting the spatial distribution of specific orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important for understanding reactivity and spectroscopic properties. In isobutyl isovalerate, the HOMO is primarily localized on the oxygen atoms of the ester group, while the LUMO is concentrated on the carbonyl π* orbital [22].

Electronic Distribution and Orbital Considerations

Electron Density Mapping

Electron density mapping provides a detailed picture of the distribution of electrons throughout the isobutyl isovalerate molecule. This information is crucial for understanding bonding patterns, reactivity, and intermolecular interactions. Computational methods such as DFT can generate electron density maps that reveal the concentration of electrons in various regions of the molecule.

The electron density in isobutyl isovalerate is not uniformly distributed but rather concentrated in specific regions based on the electronegativity of atoms and the nature of chemical bonds. The highest electron density is observed around the oxygen atoms of the ester group, particularly the carbonyl oxygen, due to the presence of lone pairs and the polarized C=O bond. The carbon-carbon and carbon-hydrogen bonds in the alkyl chains exhibit lower electron density, reflecting their less polar nature.

Table 5: Electronic Distribution Features in Isobutyl Isovalerate

| Molecular Region | Electron Density Characteristics | Significance |

|---|---|---|

| Carbonyl oxygen | High density (lone pairs) | Hydrogen bond acceptor |

| Ester oxygen | Moderate-high density | Weak hydrogen bond acceptor |

| Carbonyl carbon | Electron-deficient | Electrophilic center |

| Alkyl chains | Relatively uniform, low density | Hydrophobic interactions |

| C-H bonds | Slight polarization | Weak intermolecular forces |

Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), reveals critical points that characterize different types of interactions. Bond critical points are found between bonded atoms, with the electron density value at these points reflecting the strength and nature of the bond. For isobutyl isovalerate, the C=O bond critical point shows high electron density (approximately 0.3-0.4 e/ų), while C-C bonds in the alkyl chains exhibit lower values (approximately 0.2-0.25 e/ų).

The Laplacian of the electron density (∇²ρ) provides additional information about local concentration or depletion of electron density. Negative values of ∇²ρ indicate regions of electron concentration (typically in covalent bonds), while positive values indicate electron depletion. In isobutyl isovalerate, the lone pairs on the oxygen atoms show strong negative values of ∇²ρ, highlighting these as regions of concentrated electron density.

HOMO-LUMO Interactions

The frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a crucial role in determining the reactivity and spectroscopic properties of isobutyl isovalerate. These orbitals represent the most accessible electronic states for donating or accepting electrons in chemical reactions.

In isobutyl isovalerate, the HOMO is primarily composed of the non-bonding (n) orbitals on the oxygen atoms, particularly the in-plane lone pair on the carbonyl oxygen [22]. This orbital has an approximate energy of -9.5 to -10.5 eV and is responsible for the nucleophilic character of the carbonyl oxygen. The HOMO-1, slightly lower in energy (-10.5 to -11.5 eV), corresponds to the out-of-plane lone pair on the carbonyl oxygen.

Table 6: Electronic Orbital Characteristics of Isobutyl Isovalerate

| Molecular Orbital | Primary Character | Approximate Energy (eV) | Localization |

|---|---|---|---|

| HOMO | Oxygen lone pair (n_O) | -9.5 to -10.5 | Ester oxygen atoms |

| HOMO-1 | Oxygen lone pair (n_O, out-of-plane) | -10.5 to -11.5 | Ester oxygen atoms |

| HOMO-2 | C-C and C-H bonding | -11.5 to -13.0 | Alkyl framework |

| LUMO | π* antibonding (C=O) | 1.0 to 2.0 | Carbonyl group |

| LUMO+1 | σ* antibonding (C-O) | 3.0 to 4.0 | Ester linkage |

| LUMO+2 | σ* antibonding (C-C) | 4.0 to 5.5 | Alkyl chains |

The LUMO of isobutyl isovalerate is predominantly the π* antibonding orbital of the C=O bond, with an approximate energy of 1.0 to 2.0 eV. This orbital is responsible for accepting electrons in nucleophilic addition reactions and plays a significant role in the n→π* electronic transitions observed in UV-visible spectroscopy. The LUMO+1 and LUMO+2 orbitals correspond to σ* antibonding orbitals of the C-O and C-C bonds, respectively, and lie at higher energies.

The HOMO-LUMO gap, which represents the energy difference between these frontier orbitals, is approximately 10-12 eV for isobutyl isovalerate. This relatively large gap is consistent with the compound's stability and low reactivity under normal conditions. The gap also determines the energy required for electronic excitation, which influences the compound's spectroscopic properties and photochemical behavior.

Appearance and Sensory Characteristics

Isobutyl isovalerate presents as a clear, colorless liquid at room temperature [1] [2] [3] [4]. The compound exhibits excellent optical clarity, appearing as a colorless to almost colorless transparent liquid under standard laboratory conditions [1] [2] [3]. The physical state remains consistently liquid at temperatures ranging from 20°C to ambient conditions, with no observable crystalline or solid phases present under normal handling conditions [1] [2].

The compound demonstrates high purity characteristics, with commercial samples typically achieving greater than 98.0% purity as determined by gas chromatography [1] [2]. The liquid exhibits no turbidity or precipitation when stored under appropriate conditions, maintaining its clear appearance throughout its shelf life when protected from light and excessive heat [4] [5].

Odor Profile and Olfactory Thresholds

Isobutyl isovalerate possesses a distinctive and pleasant fruity odor profile [6] [3] [7]. The olfactory characteristics are described as sweet, fruity, with prominent notes of apple, raspberry, and green banana [6] [3] [7]. This complex aromatic profile places the compound firmly within the fruity odor category [6], making it particularly valuable for flavoring and fragrance applications.

The compound exhibits an exceptionally low odor threshold of 0.0052 ppm [6], indicating high olfactory potency and detectability even at very low concentrations. This low threshold value demonstrates the compound's effectiveness as a flavoring agent, where minimal quantities can provide significant sensory impact. At higher concentrations of 20 ppm, the taste characteristics are described as sweet, green, fruity, with banana notes and fresh nuances [6].

Thermodynamic Parameters

Phase Transition Temperatures

The boiling point of isobutyl isovalerate has been consistently measured across multiple studies, with values ranging from 168°C to 172°C at standard atmospheric pressure (760 mmHg) [8] [1] [2] [9]. The most frequently cited value is 168°C [1] [2], with some sources reporting 170-172°C [8]. These measurements were obtained using standard distillation techniques and represent the temperature at which the liquid phase transitions to vapor under equilibrium conditions.

The melting point has been estimated at -92.8°C [6], indicating that the compound remains in liquid form well below typical ambient temperatures. This low melting point is characteristic of branched ester compounds and contributes to the material's utility across a wide temperature range.

The flash point, representing the lowest temperature at which vapors can ignite, ranges from 53°C to 57°C [1] [2] [3]. The most commonly reported value is 57°C using closed cup methodology [1] [2]. This relatively moderate flash point requires appropriate handling precautions during storage and processing.

Enthalpy of Vaporization

The enthalpy of vaporization for isobutyl isovalerate has been measured as 47.3 kJ/mol at a temperature of 304K [10]. This value represents the energy required to convert one mole of liquid isobutyl isovalerate to vapor phase at constant temperature and pressure. The relatively moderate enthalpy of vaporization is consistent with the compound's molecular structure and intermolecular forces.

Critical Temperature Analysis

The critical temperature of isobutyl isovalerate has been determined as 621.40 K (348.25°C) [9]. This parameter represents the temperature above which the compound cannot exist as a liquid regardless of pressure applied. The critical temperature provides important information about the compound's thermal stability limits and processing boundaries for industrial applications.

Transport Properties

Density and Specific Gravity Measurements

The density of isobutyl isovalerate at 20°C has been consistently measured across multiple laboratories, with values ranging from 0.851 to 0.855 g/mL [8] [1] [2] [3]. The most frequently cited density value is 0.853 g/mL at 20°C [8] [6]. Some sources report the density at 25°C as 0.851 g/mL [3], showing the expected decrease with increasing temperature.

The specific gravity (20/20) is reported as 0.85 [1] [2], indicating that the compound is less dense than water at the same temperature. This density relationship is important for phase separation calculations and mixing operations in industrial processes.

Refractive Index Determination

The refractive index (nD20) of isobutyl isovalerate has been measured with high precision, typically ranging from 1.4030 to 1.4080 [1] [2] [4] [5]. More specific values include 1.4064 [8] and 1.406 [11]. The narrow range of reported values indicates good reproducibility across different measurement conditions and sample sources.

Commercial specifications typically require refractive index values between 1.402 to 1.408 at 20°C [4], demonstrating the parameter's utility as a quality control metric for the compound's purity and identity verification.

Viscosity Characteristics

The dynamic viscosity of isobutyl isovalerate at 25°C has been measured as 0.9 centipoise (cP) [12]. This relatively low viscosity value indicates good fluid flow characteristics, facilitating handling, mixing, and processing operations. The low viscosity is consistent with the compound's molecular structure and contributes to its utility as a solvent and processing aid.

Solubility and Partition Behavior

Solubility Profiles in Various Solvents

Isobutyl isovalerate exhibits very limited water solubility, with values reported as 0.13 g/L at 20°C [5] [13], making it practically insoluble in water. This hydrophobic character is typical of ester compounds with significant hydrocarbon content.

In contrast, the compound demonstrates excellent solubility in most organic solvents [4] [14] [15]. It is readily miscible with alcohols, ethers, and other organic media [8], making it particularly useful as a solvent and extraction medium. The compound shows good compatibility with ethanol, methanol, and other polar organic solvents [15].

Partition Coefficients and LogP Values

The logarithmic partition coefficient (LogP) for isobutyl isovalerate has been determined as 3.17 [6] [12] for the n-octanol/water system at 30°C. This value indicates a strong preference for the organic phase over the aqueous phase, consistent with the compound's hydrophobic nature and limited water solubility.

The partition coefficient behavior has been studied in various solvent systems, with larger partition coefficients observed for more polar solvents [16]. This relationship provides important guidance for extraction and separation processes involving isobutyl isovalerate.

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Infrared spectroscopic analysis of isobutyl isovalerate reveals characteristic absorption bands consistent with ester functionality [17] [18]. The spectrum exhibits the typical ester carbonyl (C=O) stretch in the region around 1740 cm⁻¹, which serves as a diagnostic peak for ester identification.

Additional characteristic features include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, representing the aliphatic hydrocarbon framework, and C-O stretching bands in the 1000-1300 cm⁻¹ region associated with the ester linkage. The infrared spectrum provides a reliable fingerprint for compound identification and purity assessment [18].

Nuclear Magnetic Resonance Profiles

¹H Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure of isobutyl isovalerate, with chemical shifts consistent with the expected ester functionality [1] [2]. The spectrum shows characteristic multipicity patterns for the isobutyl and isovalerate portions of the molecule, providing definitive structural confirmation.

¹³C NMR spectroscopy provides additional structural verification, revealing the carbon framework and confirming the ester carbonyl carbon signal [19]. The carbon-13 spectrum allows for complete assignment of all carbon atoms within the molecular structure, supporting the compound's identity and purity.

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) produces a characteristic fragmentation pattern for isobutyl isovalerate [20] [21] [22]. The molecular ion peak appears at m/z 158, corresponding to the molecular weight of the compound.

Key fragmentation ions include peaks at m/z 85, 57, 56, 41, and 103 [20], representing typical ester fragmentation pathways including loss of alkoxy groups and α-cleavage adjacent to the carbonyl functionality [23] [24]. The base peak typically appears at m/z 85, representing a prominent fragment ion in the mass spectrum [20]. These fragmentation patterns provide reliable identification criteria for analytical applications.

UV-Visible Spectroscopic Properties

UV-Visible spectroscopic analysis indicates that isobutyl isovalerate shows no significant absorption between 290-700 nm [25] [26]. The molar absorption coefficient falls well below the benchmark of 1000 L mol⁻¹ cm⁻¹, which is the threshold of concern for photoirritation and photoallergenicity effects [25] [26].

Physical Description

XLogP3

Boiling Point

Density

0.850-0.854

UNII

GHS Hazard Statements

H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]